[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate
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Overview
Description
The compound “[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate” is a complex organic molecule that contains several functional groups, including a furan ring, an oxazole ring, a trifluoromethyl group, and a benzoate ester .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds such as 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H- [1,2,4]- triazole-3-thiol have been synthesized from furan-2-carboxylic acid hydrazide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, an oxazole ring, a trifluoromethyl group, and a benzoate ester .Scientific Research Applications
Synthesis and Structural Analyses
- Synthesis and Tautomerism: 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]- triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide, highlighting the chemical synthesis and structural aspects of furan derivatives (M. Koparır, A. Çetin, A. Cansiz, 2005).
Reactivity and Catalysis
- Furan Diels-Alder Reaction: Investigation into the unusual furan Diels-Alder reaction using difluorinated alkenoate and furan shows insights into the reactivity and catalytic processes involving furan compounds (G. A. Griffith et al., 2006).
Spectral Analyses and Structural Properties
- Click Synthesis and Spectral Analyses: Research on the synthesis and spectral properties of 1,4,5-trisubstituted 1,2,3-triazoles, providing information on the molecular structure and reactivity of furan-related compounds (M. N. Ahmed et al., 2016).
Synthesis of Derivatives and Reaction Mechanisms
Synthesis of Furan Derivatives
Research on the synthesis of furan derivatives from diphenyl(phenylethynyl)selenonium salts highlights the process of creating derivatives and understanding their reaction mechanisms (T. Kataoka et al., 1998).
Synthesis of Insensitive Energetic Materials
Studies on the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan demonstrate applications in creating insensitive energetic materials, offering insights into the use of furan derivatives in specialized materials (Qiong Yu et al., 2017).
Synthesis Processes and Pharmaceutical Applications
Efficient Synthesis Process
The synthesis of 2,5-disubstituted furan derivatives showcases an efficient synthesis method, which is crucial in the pharmaceutical and chemical industries (A. Palmieri et al., 2010).
Cytotoxic Activity Evaluation
A study on the synthesis and evaluation of cytotoxic activity of 1-(trifluoromethylsulfonamido)propan-2-yl benzoates provides insights into potential pharmaceutical applications of furan derivatives (Omar Gómez-García et al., 2017).
Biomass Conversion and Environmental Applications
Biomass-Derived Furan Synthesis
Research on the synthesis of benzoic acid from biomass-derived furan and acrylic acid offers insights into sustainable and environmentally friendly chemical processes (Eyas Mahmoud et al., 2015).
Hydrogen Bonding Influence on Epoxy Resins
A study on biobased epoxy resins derived from furan highlights the influence of hydrogen bonding on the properties of these materials, relevant to industrial and engineering applications (Xiaobin Shen et al., 2017).
Future Directions
properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO4/c17-16(18,19)11-5-3-10(4-6-11)15(21)23-9-12-8-14(24-20-12)13-2-1-7-22-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHVQSWOUMAVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate |
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